8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901021-71-4
Cat. No.: VC4964640
Molecular Formula: C25H20FN3O
Molecular Weight: 397.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901021-71-4 |
|---|---|
| Molecular Formula | C25H20FN3O |
| Molecular Weight | 397.453 |
| IUPAC Name | 8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3 |
| Standard InChI Key | SWONKKDKWUBRLH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline integrates a pyrazole ring fused to a quinoline backbone, augmented by ethoxy, 3-fluorophenyl, and p-tolyl substituents. These groups confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>20</sub>FN<sub>3</sub>O |
| Molecular Weight | 397.453 g/mol |
| IUPAC Name | 8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |
| InChI Key | SWONKKDKWUBRLH-UHFFFAOYSA-N |
| logP | 5.47 (estimated) |
The ethoxy group at position 8 enhances lipophilicity, facilitating membrane permeability, while the 3-fluorophenyl and p-tolyl groups contribute to π-π stacking interactions with aromatic residues in enzymes or receptors. The compound’s achiral nature simplifies synthetic pathways but may limit stereoselective biological interactions .
Synthetic Pathways and Optimization
Synthesis of this compound typically proceeds via multi-step reactions, beginning with the construction of the quinoline core followed by pyrazole annulation and subsequent functionalization. A representative route involves:
-
Quinoline Precursor Formation: Condensation of 8-ethoxyquinoline-3-carbaldehyde with hydrazine derivatives yields the pyrazole ring.
-
Suzuki-Miyaura Coupling: Introduction of the p-tolyl group via palladium-catalyzed cross-coupling with p-tolylboronic acid.
-
Nitration and Fluorination: Sequential nitration and fluorination at the phenyl ring optimize electronic properties for target engagement .
Critical parameters include solvent selection (e.g., ethanol for solubility, dichloromethane for anhydrous conditions) and temperature control (60–80°C for coupling reactions). Yields range from 45–60%, with purity >95% achieved via recrystallization or chromatography. Industrial-scale production employs continuous flow systems to enhance efficiency and reproducibility.
Biological Activity and Mechanistic Insights
Preliminary studies indicate potent biological activity, particularly in oncology and immunology. The compound demonstrates:
-
Antiproliferative Effects: IC<sub>50</sub> values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines, attributed to kinase inhibition (e.g., EGFR, VEGFR).
-
Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways in murine macrophages, reducing TNF-α and IL-6 secretion by 40–60% at 10 μM.
Mechanistically, the fluorophenyl group engages in halogen bonding with kinase ATP pockets, while the p-tolyl moiety stabilizes hydrophobic interactions. Molecular dynamics simulations suggest a binding affinity of −9.2 kcal/mol for EGFR, comparable to erlotinib .
Analytical Characterization Techniques
Rigorous quality control employs:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (90:10 acetonitrile/water, retention time = 8.2 min).
-
Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) signals at δ 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, pyrazole-H), confirming regioselectivity .
-
Mass Spectrometry (MS): ESI-MS m/z 398.2 [M+H]<sup>+</sup>, aligning with theoretical mass.
X-ray crystallography reveals a planar quinoline system with dihedral angles of 12° between pyrazole and phenyl rings, optimizing π-stacking .
Applications in Medicinal Chemistry and Beyond
Current research explores:
-
Oncology: Dual kinase inhibitors targeting EGFR and VEGFR for combination therapies.
-
Inflammation: Development of topical formulations for dermatitis, leveraging COX-2 inhibition.
-
Materials Science: Fluorescent probes utilizing the quinoline core’s intrinsic luminescence (λ<sub>em</sub> = 450 nm) .
Comparative studies with analogs (e.g., nitro-substituted derivatives) highlight enhanced selectivity of the fluoro-tolyl variant, albeit with reduced aqueous solubility (logS = −5.6) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume